molecular formula C15H16N4O4S B2403324 N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide CAS No. 1798524-17-0

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide

Cat. No.: B2403324
CAS No.: 1798524-17-0
M. Wt: 348.38
InChI Key: UHPFOSMTKQJFOW-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to an imidazole sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl aldehydes and α-haloketones under acidic conditions.

    Introduction of Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the benzofuran derivative reacts with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of Imidazole Sulfonamide: The imidazole sulfonamide moiety is synthesized separately, often starting from 1-methylimidazole, which undergoes sulfonation with chlorosulfonic acid, followed by coupling with an ethylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-diones.

    Reduction: Reduction of the imidazole sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Benzofuran-2,3-diones

    Reduction: Corresponding amines

    Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The imidazole sulfonamide moiety is known for its bioactivity, including antimicrobial and anti-inflammatory effects. Researchers are exploring its potential as a drug candidate for treating various diseases, including infections and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The imidazole sulfonamide moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide
  • N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzothiophene-2-carboxamide
  • N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzothiazole-2-carboxamide

Uniqueness

Compared to similar compounds, N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzofuran-2-carboxamide stands out due to its specific combination of a benzofuran core and an imidazole sulfonamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-19-9-14(17-10-19)24(21,22)18-7-6-16-15(20)13-8-11-4-2-3-5-12(11)23-13/h2-5,8-10,18H,6-7H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPFOSMTKQJFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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